molecular formula C12H14Cl2Nb-6 B1588927 Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- CAS No. 61374-51-4

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-

Cat. No.: B1588927
CAS No.: 61374-51-4
M. Wt: 322.05 g/mol
InChI Key: HLRATMGQHWSMFD-UHFFFAOYSA-L
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Description

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- is a chemical compound with the molecular formula C12H14Cl2Nb. It is also known as bis(methylcyclopentadienyl)niobium dichloride. This compound is part of the metallocene family, which consists of transition metal complexes with cyclopentadienyl ligands.

Preparation Methods

The synthesis of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of niobium pentachloride with cyclopentadienyl anions. The process can be summarized as follows:

  • Synthetic Route

      Reactants: Niobium pentachloride (NbCl5) and cyclopentadienyl anions (C5H5-).

      Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The temperature is maintained at around -78°C to room temperature.

      Procedure: Niobium pentachloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF). Cyclopentadienyl anions are then added to the solution, resulting in the formation of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- along with the by-product lithium chloride (LiCl).

  • Industrial Production Methods

Chemical Reactions Analysis

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:

  • Oxidation

      Reagents and Conditions: Oxidizing agents such as oxygen (O2) or hydrogen peroxide (H2O2) can be used.

      Products: The oxidation of this compound typically results in the formation of niobium oxides and chlorinated cyclopentadienyl derivatives.

  • Reduction

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

      Products: Reduction reactions can lead to the formation of niobium hydrides and reduced cyclopentadienyl complexes.

  • Substitution

Scientific Research Applications

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- has several scientific research applications:

  • Chemistry

    • Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
    • Serves as a precursor for the synthesis of other niobium-containing compounds.
  • Biology

    • Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
  • Medicine

    • Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
  • Industry

Mechanism of Action

The mechanism of action of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various ligands, influencing the reactivity and stability of the resulting complexes. The cyclopentadienyl ligands provide a stable environment for the niobium center, allowing it to participate in various catalytic and chemical processes .

Comparison with Similar Compounds

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- can be compared with other similar metallocene compounds, such as:

  • Titanium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-

    • Similar structure but contains titanium instead of niobium.
    • Used as a catalyst in the Ziegler-Natta polymerization process.
  • Zirconium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-

    • Contains zirconium and is also used in polymerization reactions.
    • Exhibits different reactivity and stability compared to the niobium compound.
  • Hafnium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-

Properties

IUPAC Name

dichloroniobium;5-methylcyclopenta-1,3-diene;methylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q-5;-1;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRATMGQHWSMFD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.Cl[Nb]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2Nb-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61374-51-4
Record name Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061374514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-
Reactant of Route 2
Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-
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Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-
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Reactant of Route 5
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Reactant of Route 6
Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-

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